In Vivo Toxicity: 20- to 40-Fold Lower Lethal Dose Compared to Colchicine
Demecolcine demonstrates significantly lower in vivo toxicity than colchicine. In mice, the intravenous lethal dose of demecolcine is as much as 40 times greater than that of colchicine [1]. A separate study notes that demecolcine is twenty to thirty times less toxic than colchicine in the context of human chromosome studies [2]. This reduced toxicity is a primary driver for its selection in research protocols where systemic exposure or prolonged treatment is required.
| Evidence Dimension | In Vivo Lethal Dose (LD50/LD100) |
|---|---|
| Target Compound Data | Intravenous lethal dose in mice: as much as 40× greater than colchicine; human toxicity: 20-30× lower |
| Comparator Or Baseline | Colchicine (baseline toxicity, exact LD50 values vary by species) |
| Quantified Difference | 20- to 40-fold lower toxicity |
| Conditions | Intravenous administration in mice (Kuzell et al., 1955); human dose for chromosome studies (Nature, 1960) |
Why This Matters
This 20- to 40-fold safety margin enables the use of effective antimitotic concentrations in live-cell or in vivo studies with substantially reduced risk of compound-induced cytotoxicity, making demecolcine the preferred agent for protocols where colchicine toxicity is prohibitive.
- [1] Kuzell, W. C., Schaffarzick, R. W., & Naugler, W. E. (1955). The Effect of Intravenous Demecolcine (Colcemid) on Acute Gout. A.M.A. Archives of Internal Medicine, 96(2), 153-156. View Source
- [2] Anonymous. (1960). A Simplified Method for the Study of Chromosomes in Man. Nature, 186, 904-905. View Source
